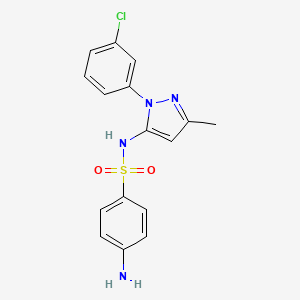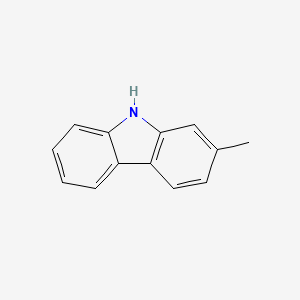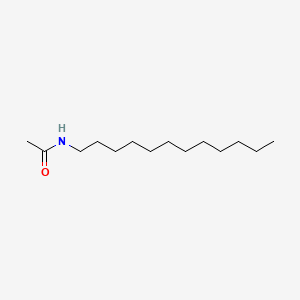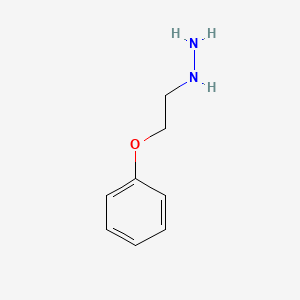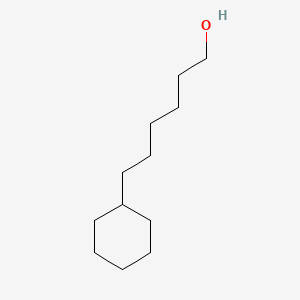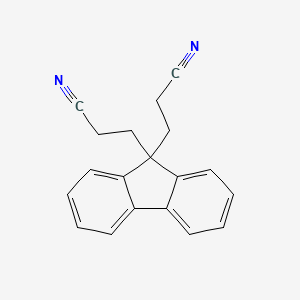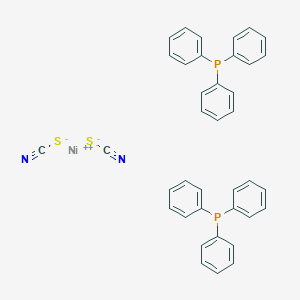
Nickel, bis(triphenylphosphine)-, dithiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel, bis(triphenylphosphine)-, dithiocyanate (Ni(PPh3)2(SCN)2) is a common reagent used in organic chemistry, especially in the synthesis of organic compounds. It is a two-component reagent consisting of a nickel complex and a dithiocyanate anion. The reagent is highly reactive and has been used in a variety of laboratory experiments, including synthesis of organic compounds, organic transformations, and the study of biochemical and physiological effects.
科学研究应用
Ni(PPh3)2(SCN)2 has been used in a variety of scientific research applications, including organic synthesis, organic transformations, and the study of biochemical and physiological effects. It has been used in the synthesis of organic compounds such as amines, alcohols, and other organic molecules. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the stimulation of cell proliferation, and the regulation of gene expression.
作用机制
The mechanism of action of Ni(PPh3)2(SCN)2 is not completely understood. However, it is believed that the nickel complex binds to the substrate, forming a complex that is then activated by the dithiocyanate anion. This activation leads to the formation of a new product, which is then released from the complex.
Biochemical and Physiological Effects
Ni(PPh3)2(SCN)2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as the enzyme responsible for the breakdown of carbohydrates. It has also been shown to stimulate cell proliferation and regulate gene expression. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
实验室实验的优点和局限性
The use of Ni(PPh3)2(SCN)2 has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to handle and store. It is also highly reactive, making it suitable for a variety of organic transformations. However, there are some limitations to its use. It is toxic and can cause skin irritation, so proper safety precautions must be taken when using it. In addition, it is not very stable and can decompose if not stored properly.
未来方向
There are a number of potential future directions for research involving Ni(PPh3)2(SCN)2. One possibility is to investigate the mechanism of action of the reagent in more detail. This could involve studying the binding of the reagent to the substrate and the activation of the complex. In addition, further research could be conducted to explore the biochemical and physiological effects of the reagent, such as its effects on cell proliferation, gene expression, and apoptosis. Finally, further research could be conducted to explore the potential applications of the reagent, such as its use in the synthesis of organic compounds and its potential use in drug development.
合成方法
The synthesis of Ni(PPh3)2(SCN)2 involves the reaction of nickel chloride hexahydrate with triphenylphosphine in a polar aprotic solvent. The reaction is typically carried out at room temperature and can be monitored by the appearance of a yellow precipitate. The precipitate is then filtered and washed with an aqueous solution of sodium thiosulfate. The product is then dried and can be stored in an airtight container.
属性
IUPAC Name |
nickel(2+);triphenylphosphane;dithiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2CHNS.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1-3;/h2*1-15H;2*3H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENYPDFJOAABS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2NiP2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935609 |
Source


|
| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel, bis(triphenylphosphine)-, dithiocyanate | |
CAS RN |
15709-62-3 |
Source


|
| Record name | Nickel, dithiocyanatobis(triphenylphosphine)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015709623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1345993.png)

![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)


